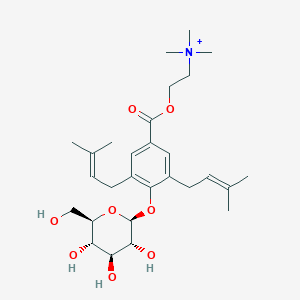

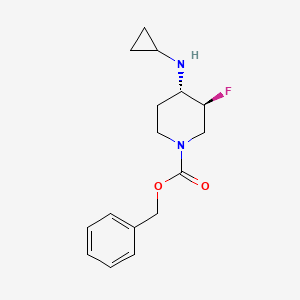

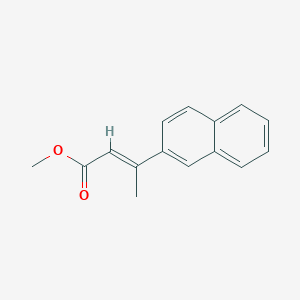

3-Benzyl-1-(benzyloxy)azetidin-2-one

Vue d'ensemble

Description

Azetidin-2-ones are four-membered cyclic lactams, recognized as a versatile building block for synthesizing a wide range of organic molecules, including beta-lactam antibiotics. The strain energy associated with the beta-lactam ring makes it a powerful synthon for creating diverse structures that are biologically significant, even when the final products do not contain the beta-lactam ring itself .

Synthesis Analysis

The synthesis of azetidin-2-ones often involves the use of enantiomerically pure beta-lactams as intermediates. These intermediates can be transformed into various compounds such as aromatic beta-amino acids, peptides, and amino sugars. For instance, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, which are structurally related to 3-Benzyl-1-(benzyloxy)azetidin-2-one, have been synthesized from 3-benzyloxy-beta-lactams and further converted into a range of trifluoromethyl-containing compounds . Additionally, optically-active 3-substituted-1-benzyloxycarbonylaziridin-2-ones have been synthesized from benzyloxycarbonyl L-amino acids, which could be related to the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of azetidin-2-ones is critical for their biological activity. For example, the absolute configuration of azetidinylquinolones, which share the azetidin-2-one core, has been established by X-ray analysis, demonstrating the importance of stereochemistry in the biological efficacy of these compounds .

Chemical Reactions Analysis

Azetidin-2-ones can undergo various chemical reactions due to the reactivity of the beta-lactam ring. For instance, 1-alkoxycarbonyl-3-bromoazetidin-2-ones have been prepared and shown to undergo hydrolysis catalyzed by porcine pancreatic elastase, indicating that these compounds can act as enzyme inhibitors . Similarly, novel 3-chloro-4-substituted azetidin-2-ones have been synthesized and docked into the active site of the enzyme transpeptidase, showing good affinity and potent antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-2-ones are influenced by their substituents. For example, the introduction of trifluoromethyl groups into the azetidin-2-one structure can lead to the formation of compounds with unique properties, such as increased lipophilicity, which is important for drug development . The synthesis of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one has shown that the presence of chloro and methoxy groups can significantly enhance antimicrobial activity .

Applications De Recherche Scientifique

Synthesis of Bicyclic Tetrahydrofuran-Fused β-Lactams :3-Benzyl-1-(benzyloxy)azetidin-2-one derivatives have been employed as starting materials for synthesizing bicyclic tetrahydrofuran-fused β-lactams. This process involves hydrogenolysis of the benzyl ether substituent followed by intramolecular nucleophilic substitution. The resulting compounds are promising in the field of drug design (Mollet et al., 2012).

Transformation into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates :Research has shown the conversion of cis-3-benzyloxy-4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones, a variant of this compound, into novel cis-2-oxa-6-azabicyclo[3.2.0] heptan-7-ones. These are further transformed into cis-3-aminotetrahydrofuran-2-carboxylates, indicating their versatility in synthesis pathways (Leemans et al., 2010).

Building Blocks for Trifluoromethyl-Containing Compounds :The transformation of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones from 3-benzyloxy-β-lactams shows the potential of these compounds as precursors for diverse CF3-containing chemical structures like aminopropanes, aziridines, and dioxan-2-ones (Dao Thi et al., 2018).

Potential Elastase Inhibitors :Certain 1-alkoxycarbonyl-3-bromoazetidin-2-ones, related to this compound, have been investigated as potential inhibitors of porcine pancreatic elastase. These compounds exhibit interesting characteristics for enzyme inhibition studies (Beauve et al., 1999).

Antimicrobial and Antitubercular Activities :Derivatives of azetidin-2-one, including those structurally related to this compound, have shown promising results in antimicrobial and antitubercular activities, highlighting their potential in addressing infectious diseases (Ilango & Arunkumar, 2011).

Novel Antibiotic Enhancers and Antiviral Agents :N-Substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, closely related to this compound, have been synthesized and evaluated for their antiviral activity against various viruses. These compounds have shown potential as antibiotic enhancers and antiviral agents (Głowacka et al., 2021).

Synthesis of Azetidine Derivatives :Studies on azetidine derivatives, including those similar to this compound, have focused on their synthesis and reactions, highlighting their importance in the development of new chemical entities (Morimoto et al., 1973).

Safety and Hazards

Propriétés

IUPAC Name |

3-benzyl-1-phenylmethoxyazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-17-16(11-14-7-3-1-4-8-14)12-18(17)20-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHOJDYYMHLKPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1OCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3034710.png)

![1-[(4-Aminophenyl)methyl]piperidin-2-one](/img/structure/B3034717.png)

![2',4',5'-Trimethoxy-2'',2''-dimethylpyrano[5'',6'':6,7]isoflavone](/img/structure/B3034718.png)

![4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3034725.png)

![3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-](/img/structure/B3034726.png)

![2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide](/img/structure/B3034727.png)